N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine
Overview
Description
“N-Methyl-(5-pyrid-3-ylthien-2-yl)methylamine” is a chemical compound with the molecular formula C11H12N2S . It is primarily used in laboratory settings . The compound is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “N-Methyl-(5-pyrid-3-ylthien-2-yl)methylamine” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C11H12N2S/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3
. Physical and Chemical Properties Analysis
“N-Methyl-(5-pyrid-3-ylthien-2-yl)methylamine” has a molecular weight of 204.29 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has a rotatable bond count of 3 .Scientific Research Applications
Role in Understanding Neurochemical Effects and Neurotoxicity
Studies on compounds like MDMA (3,4-methylenedioxymethamphetamine) contribute significantly to our understanding of neurochemical effects on the central nervous system, especially concerning dopamine and serotonin neurotransmission. These insights are crucial for developing therapeutic strategies against neurotoxicity and understanding the acute and long-term consequences of specific compound exposures (Gudelsky & Yamamoto, 2008; White et al., 1996).
Implications for Antimicrobial Research
The structural diversity and frequency of nitrogen heterocycles, including pyrrolidines and related compounds in pharmaceuticals, show the vast potential of these structures in developing new antimicrobial agents. Such compounds are foundational in designing drugs to combat resistant bacteria and other pathogens, highlighting the importance of nitrogen heterocycles in medicinal chemistry (Vitaku et al., 2014).
Advancements in Cancer Research
Methionine restriction studies reveal how altering amino acid metabolism can control cancer growth, providing a basis for dietary strategies in cancer treatment. This approach underscores the importance of metabolic pathways in cancer proliferation and how they can be targeted for therapeutic benefits (Cavuoto & Fenech, 2012).
Contribution to Drug Discovery and Development
The utilization of specific scaffolds, such as pyrrolidine, in drug discovery demonstrates the versatility of these compounds in generating novel biologically active molecules. Such scaffolds are instrumental in exploring pharmacophore spaces and enhancing drug properties, including bioavailability, specificity, and efficacy (Petri et al., 2021).
Safety and Hazards
“N-Methyl-(5-pyrid-3-ylthien-2-yl)methylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTXLHXHAPANSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462275 | |
Record name | N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-49-5 | |
Record name | N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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